![molecular formula C21H25N3O3 B3184823 4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide CAS No. 1131604-94-8](/img/structure/B3184823.png)
4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide
Overview
Description
4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide, also known as Mecamylamine, is a compound that has been extensively studied for its potential use in scientific research. Mecamylamine is a non-competitive antagonist of nicotinic acetylcholine receptors, which are involved in a wide range of physiological processes. In
Mechanism of Action
4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide is a non-competitive antagonist of nicotinic acetylcholine receptors, meaning that it binds to the receptor at a different site than the neurotransmitter acetylcholine. This binding prevents the receptor from opening in response to acetylcholine, effectively blocking its action.
Biochemical and Physiological Effects:
4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the rewarding effects of nicotine, as well as reduce the severity of withdrawal symptoms. 4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide has also been shown to reduce pain sensitivity and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide in lab experiments is its specificity for nicotinic acetylcholine receptors. This allows researchers to study the role of these receptors in specific physiological processes without affecting other neurotransmitter systems. However, 4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide can be difficult to work with due to its low solubility in water and other solvents.
Future Directions
There are several potential future directions for research on 4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide. One area of interest is its potential use in the treatment of nicotine addiction, either alone or in combination with other medications. Additionally, 4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide may have applications in the treatment of other conditions, such as chronic pain and cognitive disorders. Further research is needed to fully understand the potential of 4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide in these areas.
Scientific Research Applications
4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide has been used in scientific research to study the role of nicotinic acetylcholine receptors in a variety of physiological processes, including addiction, pain, and cognitive function. 4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide has also been studied for its potential use in the treatment of nicotine addiction, as it blocks the rewarding effects of nicotine.
properties
IUPAC Name |
4-methyl-3-[[4-(pyridin-2-ylmethoxy)cyclohexanecarbonyl]amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-14-5-6-16(20(22)25)12-19(14)24-21(26)15-7-9-18(10-8-15)27-13-17-4-2-3-11-23-17/h2-6,11-12,15,18H,7-10,13H2,1H3,(H2,22,25)(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLYXTNLAAGBEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)NC(=O)C2CCC(CC2)OCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718804 | |
Record name | 4-Methyl-3-({4-[(pyridin-2-yl)methoxy]cyclohexane-1-carbonyl}amino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1131604-94-8 | |
Record name | 4-Methyl-3-({4-[(pyridin-2-yl)methoxy]cyclohexane-1-carbonyl}amino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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